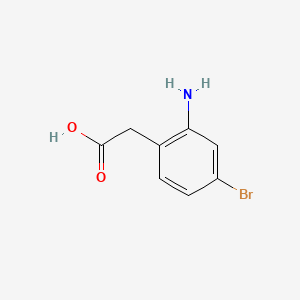

(2-Amino-4-bromophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-4-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLGJOJCDAVQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Chemical Significance As an Amino Acid Derivative

(2-Amino-4-bromophenyl)acetic acid is classified as a non-proteinogenic α-amino acid. medchemexpress.com Its structure consists of a phenylacetic acid core substituted with an amino group at the alpha-carbon and a bromine atom at the 4-position of the phenyl ring. nih.govuni.lu This arrangement of functional groups imparts a unique chemical reactivity to the molecule. The presence of the amino group makes it an amino acid, while the bromine atom, a halogen, enhances its utility in various synthetic transformations.

The chemical significance of this compound lies in its role as a versatile intermediate. lookchem.com The amino and carboxylic acid groups provide sites for peptide coupling and other derivatizations, while the bromo-substituted phenyl ring allows for a range of cross-coupling reactions, which are fundamental in the construction of complex organic molecules. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1261684-16-5 echemi.combldpharm.com |

| Molecular Formula | C8H8BrNO2 nih.govechemi.com |

| Molecular Weight | 230.06 g/mol echemi.comchemscene.comalfa-chemistry.comscbt.com |

| Predicted Density | 1.699 g/cm³ echemi.com |

| Predicted Boiling Point | 402.1 °C echemi.com |

| PSA | 63.3 Ų echemi.com |

| XLogP3 | 1.4 echemi.com |

Overview of Research Trajectories and Applications in Advanced Organic Synthesis

Research involving (2-amino-4-bromophenyl)acetic acid has primarily focused on its application as a building block in the synthesis of bioactive molecules and complex heterocyclic systems. lookchem.comnih.gov The strategic placement of the amino and bromo substituents allows for sequential and regioselective modifications, making it a valuable tool for medicinal chemists and synthetic organic chemists.

In advanced organic synthesis, this compound serves as a precursor for the generation of a variety of derivatives. For instance, it is a key intermediate in the synthesis of certain pharmaceutical compounds and fine chemicals. lookchem.com The bromine atom can be readily displaced or utilized in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This capability is crucial for the construction of diverse molecular scaffolds.

Importance of Stereochemical Control in Derivatization and Synthetic Pathways

Precursor Synthesis Strategies for Brominated Phenylacetic Acid Scaffolds

The construction of the this compound molecule often begins with the synthesis of a brominated phenylacetic acid framework. These precursors can be synthesized through various established organic chemistry reactions.

Electrophilic Aromatic Substitution Approaches for Phenylacetic Acid Derivatization

One of the most direct methods to introduce a bromine atom onto the phenylacetic acid scaffold is through electrophilic aromatic substitution. In this type of reaction, the aromatic ring of phenylacetic acid acts as a nucleophile and attacks an electrophilic bromine source.

For instance, 4-bromophenylacetic acid can be prepared by treating phenylacetic acid with bromine. wikipedia.org This reaction typically requires a catalyst to facilitate the bromination. ontosight.ai A historical laboratory preparation involved the use of bromine and mercuric oxide, which results in a mixture of the 2- and 4-bromo isomers. The desired 4-bromo isomer is then isolated through fractional crystallization. wikipedia.org The substitution pattern is directed by the activating nature of the acetic acid side chain.

Nitrile Hydrolysis Routes for Acetic Acid Formation

An alternative and widely used strategy for forming the acetic acid group involves the hydrolysis of a nitrile (-CN) group. libretexts.orgchemistrysteps.com This method is advantageous as it extends the carbon chain. The synthesis of 4-bromophenylacetic acid can be achieved by first condensing 4-bromobenzyl bromide with sodium cyanide in an ethanol (B145695) solution to form 4-bromobenzyl cyanide. The subsequent hydrolysis of this nitrile intermediate, typically under basic conditions with a reagent like sodium hydroxide (B78521), yields the target 4-bromophenylacetic acid. wikipedia.org

The hydrolysis of nitriles can be performed under either acidic or alkaline conditions. libretexts.orgbyjus.com

Acid Hydrolysis : The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to form the carboxylic acid directly. libretexts.orgbyjus.com

Alkaline Hydrolysis : The nitrile is heated with an alkali solution, like sodium hydroxide. This initially produces the salt of the carboxylic acid (e.g., sodium 4-bromophenylacetate) and ammonia (B1221849). libretexts.orgchemistrysteps.com To obtain the final carboxylic acid, the reaction mixture must be acidified with a strong acid. libretexts.org

Direct Synthetic Routes to this compound

Direct methods for synthesizing the target molecule introduce the α-amino group and the carboxylic acid group in a more concerted fashion, often starting from a brominated aldehyde precursor.

Adaptation of Strecker Synthesis for α-Amino Acid Formation

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org The process can be adapted to produce racemic this compound. A common approach involves using a bromophenyl aldehyde as the starting material.

The general mechanism of the Strecker synthesis involves three key steps: masterorganicchemistry.com

Imine Formation : An aldehyde (in this case, a brominated benzaldehyde) reacts with ammonia (often from a source like ammonium (B1175870) chloride) to form an imine. wikipedia.orgmasterorganicchemistry.com

Aminonitrile Formation : A cyanide ion (from a source like potassium cyanide) attacks the imine, forming an α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.com

Hydrolysis : The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid using aqueous acid, yielding the final α-amino acid. masterorganicchemistry.commasterorganicchemistry.comdoubtnut.com

By starting with 4-bromo-2-nitrobenzaldehyde, one could theoretically perform a Strecker synthesis followed by reduction of the nitro group to an amine to arrive at the target compound. The classical Strecker synthesis produces a racemic mixture of the amino acid. wikipedia.org

Hydrolytic Cleavage of Ester Intermediates

In many synthetic sequences, the carboxylic acid group is protected as an ester to prevent it from interfering with other reaction steps. The final step in such a synthesis is the deprotection of this group via hydrolytic cleavage. For example, a methyl or ethyl ester of a phenylacetic acid derivative can be hydrolyzed to the corresponding carboxylic acid. google.commdpi.com

This hydrolysis is typically carried out by heating the ester in the presence of an acid or a base. For instance, methyl phenylacetate (B1230308) can be dissolved in a solvent like 1,4-dioxane (B91453) and heated with a sodium hydroxide solution to yield phenylacetic acid after acidic workup. google.com This step is crucial for revealing the final carboxylic acid functionality in the target molecule.

Enantioselective Synthesis of (R)- and (S)-(2-Amino-4-bromophenyl)acetic acid

Producing enantiomerically pure forms of this compound is often necessary for pharmaceutical applications, as the biological activity can be specific to one enantiomer. Several strategies exist to achieve this.

One approach involves modifying the Strecker synthesis. While the classic method yields a racemic product, modern variations use asymmetric auxiliaries or asymmetric catalysts to produce optically active amino acids. wikipedia.orgresearchgate.net For example, chiral catalysts can create a chiral environment that favors the formation of one enantiomer over the other during the cyanide addition step. researchgate.net

Another common method is the resolution of the racemic mixture. This can be achieved by reacting the racemic amino acid with a chiral resolving agent, such as L-tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the pure enantiomers of the amino acid can be recovered.

Furthermore, enantioselective synthesis can be achieved through methods like the diastereoselective alkylation of a chiral enolate, which has been used to prepare related protected amino acids. researchgate.net

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent method for the asymmetric synthesis of α-amino acids, including derivatives like this compound, involves the use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. nih.govmdpi.com In this system, a chiral ligand, such as one derived from (S)-proline, serves as a recoverable chiral auxiliary. mdpi.com The process begins with the formation of a square-planar Ni(II) complex containing the Schiff base of glycine and the chiral auxiliary. This complex acts as a chiral nucleophilic glycine equivalent.

The key step is the alkylation of this complex. Under phase-transfer catalysis (PTC) conditions, the complex is deprotonated to form a chiral enolate, which then reacts with an electrophile. For the synthesis of a related compound, (R)-2-Amino-3-(4-bromophenyl)propanoic acid, 4-bromobenzyl bromide would be the alkylating agent. nih.gov The steric environment created by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer of the alkylated complex in preference to the other.

A significant advantage of this methodology is the possibility of a second-order asymmetric transformation. nih.gov Under thermodynamic control, the initially formed mixture of diastereomers can equilibrate, allowing the less soluble, thermodynamically more stable diastereomer to precipitate from the solution. This process, driven by crystallization, can lead to a nearly complete conversion to a single diastereomer, which can be isolated by simple filtration with high diastereomeric excess. nih.gov Finally, acidic hydrolysis of the isolated complex removes the Ni(II) ion and the chiral auxiliary, which can be recovered and reused, to release the desired enantiomerically pure α-amino acid. nih.govmdpi.com

Table 1: Asymmetric Synthesis of Phenylalanine Analogs using a Ni(II) Complex with a Chiral Auxiliary This table summarizes the yields for the synthesis of various halogenated phenylalanine derivatives using a tandem alkylation-second-order asymmetric transformation protocol with a chiral Ni(II) Schiff base complex.

| Product (Schiff Base Complex) | Yield (%) | Reference |

|---|---|---|

| Ni(II)/(S)-11/(R)-2-Amino-3-(3-bromophenyl)propanoic Acid Schiff Base Complex | 92.4 | acs.org |

| Ni(II)/(S)-11/(R)-2-Amino-3-(4-bromophenyl)propanoic Acid Schiff Base Complex | 79.3 | nih.govacs.org |

| Ni(II)/(S)-11/(R)-2-Amino-3-(4-chlorophenyl)propanoic Acid Schiff Base Complex | 50.8 | nih.govacs.org |

| Ni(II)/(S)-11/(R)-2-Amino-3-(4-iodophenyl)propanoic Acid Schiff Base Complex | 53.5 | nih.govacs.org |

Asymmetric Catalysis in α-Amino Acid Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. This avoids the need to stoichiometrically introduce and remove a chiral auxiliary.

One of the most effective methods is the asymmetric hydrogenation of prochiral precursors. For α-amino acids, this typically involves the hydrogenation of an N-acyl-α,β-dehydroamino acid derivative. The synthesis starts with an Erlenmeyer-Plochl reaction between an aldehyde (e.g., 4-bromobenzaldehyde) and N-acetylglycine to form an azlactone, which is then opened to yield the dehydroamino acid precursor. google.com This substrate is then hydrogenated using a chiral transition-metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). The catalyst coordinates to the double bond and the amide group, creating a chiral environment that directs the delivery of hydrogen to one face of the molecule, resulting in high enantiomeric excess (ee). google.com

More recent advances have applied organocatalysis and other transition-metal systems to related compounds. For the synthesis of (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid, direct amination using an L-proline-derived organocatalyst has been shown to achieve 88% ee. Even higher selectivity was obtained with transition-metal catalysis, where a Palladium/(S)-Xyl-BINAP system afforded the product in up to 99% ee under mild conditions. These methods represent the forefront of catalytic asymmetric synthesis of halogenated phenylglycine derivatives.

Table 2: Asymmetric Catalytic Synthesis of a Halogenated Phenylglycine Derivative This table shows the enantiomeric excess (ee) achieved in the synthesis of (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid using different catalytic systems.

| Catalytic System | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|

| L-Proline-mediated amination | 88 | |

| Pd/(S)-Xyl-BINAP | 99 |

Resolution Techniques for Enantiomer Separation

Resolution is a classic and widely used method for obtaining enantiomerically pure compounds. It involves the separation of a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation The most common resolution method is the formation of diastereomeric salts. The racemic amino acid is treated with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties, such as solubility. For a closely related compound, racemic 2-amino-2-(2-bromo-4-fluorophenyl)acetic acid was reacted with (R)-mandelic acid. The resulting diastereomeric salt of the (S)-amino acid with (R)-mandelic acid was less soluble and selectively precipitated from the solution. After filtration, recrystallization yielded the salt in 98% purity, from which the pure (S)-enantiomer could be liberated.

Crystallization-Induced Dynamic Resolution (CIDR) A more advanced and efficient method is crystallization-induced dynamic resolution (CIDR). This technique combines the resolution of diastereomeric salts with in-situ racemization of the undesired enantiomer in the solution phase. researchgate.net This allows for a theoretical yield of 100% for a single enantiomer from the racemate. In a relevant example, a racemic α-bromo acid was resolved using (1R,2S)-2-amino-1,2-diphenylethanol as the chiral resolving agent. researchgate.net In the presence of a catalyst that facilitates racemization of the α-bromo acid in solution, the less soluble diastereomeric salt continuously crystallizes, shifting the equilibrium until the racemic starting material is largely converted into a single, solid diastereomer. This method converted a racemic α-bromo acid into its R-enantiomer with 90% yield and 88% ee. researchgate.net

Enzymatic Kinetic Resolution Enzymatic resolution offers high selectivity under mild conditions. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of (±)-2-amino-2-(4-bromophenyl)acetic acid, the racemic mixture is first acetylated to form N-Acetyl-DL-2-amino-2-(4-bromophenyl)acetic acid. nih.gov This racemic substrate is then treated with an acylase enzyme from Aspergillus oryzae. The enzyme selectively catalyzes the hydrolysis of the acetyl group from the L-enantiomer, converting it back to L-2-amino-2-(4-bromophenyl)acetic acid. nih.gov The unreacted N-Acetyl-D-2-amino-2-(4-bromophenyl)acetic acid can then be easily separated from the deprotected L-amino acid based on their different chemical properties. nih.gov

Table 3: Enantiomeric Resolution of this compound and Analogs This table summarizes the outcomes of various resolution techniques for the target compound and its close analogs.

| Method | Substrate | Resolving Agent/Enzyme | Result | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Formation | (±)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid | (R)-Mandelic Acid | (S)-Enantiomer precipitated with 98% purity | |

| Crystallization-Induced Dynamic Resolution | Racemic α-bromo acid | (1R,2S)-2-Amino-1,2-diphenylethanol | R-enantiomer obtained in 90% yield, 88% ee | researchgate.net |

| Enzymatic Kinetic Resolution | N-Acetyl-DL-2-amino-2-(4-bromophenyl)acetic acid | Aspergillus oryzae acylase | Selective hydrolysis of the L-enantiomer | nih.gov |

Reactions at the Amino Functionality

The primary amino group in this compound is a key site for nucleophilic reactions, enabling the formation of amides, the introduction of protecting groups, and condensation with carbonyl compounds.

Acylation and Amidation Reactions for Peptide Linkage Formation

The amino group of this compound readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form N-acyl derivatives. This reaction is fundamental in peptide synthesis, where the amino group of one amino acid attacks the activated carboxyl group of another to form a peptide (amide) bond. For instance, the reaction with chloroacetyl chloride results in the formation of N-(2-chloroacetyl)-(2-amino-4-bromophenyl)acetic acid, a precursor for further derivatization. researchgate.net

The synthesis of amide bonds is one of the most crucial reactions in medicinal chemistry. growingscience.com The general approach involves the activation of a carboxylic acid, which is then coupled with an amine. researchgate.net While direct thermal condensation of a carboxylic acid and an amine to form an amide is possible, it often requires harsh conditions. researchgate.net

A variety of reagents have been developed to facilitate amide bond formation under milder conditions. These are broadly categorized as coupling reagents.

| Coupling Reagent Class | Examples |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Uronium/Guanidinium Salts | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, TBTU |

| Phosphonium Salts | BOP, PyBOP |

| Other | Carbonyldiimidazole (CDI), Iso-butylchloroformate (for mixed anhydride (B1165640) formation) |

| This table presents common classes of coupling reagents used in amide bond formation. growingscience.com |

Amine Protection and Deprotection Strategies

Common α-amino protecting groups include the tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group is base-labile (e.g., piperidine). ug.edu.pl The benzyloxycarbonyl (Z) group is another widely used protecting group, removable by catalytic hydrogenolysis. ug.edu.pl

The selection of a protecting group strategy depends on the other functional groups present in the molecule and the reaction conditions to be employed in subsequent steps. For a molecule like this compound, the stability of the bromine-carbon bond under various deprotection conditions must be considered. For example, harsh reductive conditions used for Z-group removal might also affect the aryl bromide.

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| Benzyloxycarbonyl | Z | Catalytic Hydrogenolysis, Strong Acids (HBr/AcOH) |

| This table outlines common amine protecting groups and their standard deprotection conditions. ug.edu.pl |

Condensation Reactions, including Schiff Base Formation

The primary amino group of this compound can undergo condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. These reactions are typically reversible and are often catalyzed by an acid or a base. Schiff bases are versatile intermediates in organic synthesis and are also studied for their biological activities.

For example, various aminothiazole derivatives, which share the feature of a primary aromatic amino group, readily react with aldehydes to form Schiff bases. uobaghdad.edu.iq The reaction of 2-amino-4-(4-bromophenyl)thiazole (B182969) with various aldehydes proceeds to yield the corresponding imines. researchgate.net Similarly, this compound is expected to react with aromatic aldehydes, such as benzaldehyde (B42025) derivatives, to form the corresponding Schiff base products. These reactions are valuable for creating more complex molecular architectures.

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group of this compound is another key reactive center, participating in esterification, amide bond formation, and reduction reactions.

Esterification and Transesterification Reactions

The carboxylic acid can be converted into an ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. For instance, reacting this compound with ethanol in the presence of a strong acid catalyst like sulfuric acid would yield ethyl (2-amino-4-bromophenyl)acetate. This transformation is often performed to protect the carboxylic acid group or to modify the compound's solubility and pharmacokinetic properties. The esterification of phenylacetic acid derivatives can be efficiently catalyzed by solid acids like Amberlyst-15 or by reagents such as titanium tetrachloride. researchgate.netmdpi.com

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a relevant transformation. rsc.org This can be particularly useful for introducing different alkyl groups into the ester functionality. Lipase-catalyzed irreversible transesterification using vinyl esters is a method for the kinetic resolution of racemic carboxylic acids, which could be applied to resolve racemic this compound. nih.gov

| Esterification Method | Reagents/Catalyst | Description |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Direct acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.org |

| Solid Acid Catalysis | Alcohol, Amberlyst-15 | Uses a heterogeneous catalyst, simplifying workup. researchgate.net |

| TiCl₄-Assisted | Alcohol, TiCl₄ | An efficient one-pot procedure for ester synthesis. mdpi.com |

| This table summarizes various methods for the esterification of carboxylic acids. |

Amide Coupling and Peptide Synthesis Methodologies

The carboxylic acid functionality is central to peptide synthesis, where it is activated to react with an amino group. As discussed in section 3.1.1, numerous coupling reagents are available to facilitate this amide bond formation. In the context of building a peptide chain, the carboxylic acid of an N-protected this compound would be activated and then reacted with the free amino group of another amino acid or peptide.

The choice of coupling reagent and conditions is critical to ensure high yields and minimize racemization at the chiral center of the amino acid. ug.edu.pl Reagents like HATU, HBTU, and EDC in combination with additives like HOBt or HOAt are commonly employed in both solution-phase and solid-phase peptide synthesis (SPPS). growingscience.com In SPPS, the C-terminal amino acid is anchored to a solid support, and the peptide chain is built up through sequential cycles of deprotection and coupling. oup.com The use of this compound as an unnatural amino acid in peptide synthesis allows for the introduction of a bromo-phenyl moiety, which can be used for further modifications or to probe interactions with biological targets. sigmaaldrich.comresearchgate.net Monitoring the completion of coupling reactions is crucial, often done using qualitative tests like the Kaiser test for primary amines or the chloranil (B122849) test for secondary amines. peptide.com If coupling is incomplete, a capping step, often with acetic anhydride, is performed to block the unreacted amines. ijrps.com

Reduction of the Carboxyl Group to Alcohol or Aldehyde

The carboxyl group of this compound can undergo reduction to form the corresponding alcohol, 2-(2-Amino-4-bromophenyl)ethanol, or aldehyde, (2-Amino-4-bromophenyl)acetaldehyde. This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of a carboxylic acid to other important functional groups.

Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄), which is a powerful reducing agent capable of reducing both the carboxylic acid and the amino group. However, for a more selective reduction of the carboxylic acid to the alcohol, activating the carboxylic acid moiety, for instance, via a mixed anhydride, followed by the addition of sodium borohydride (B1222165) (NaBH₄) can be employed. researchgate.net This method offers excellent yields and purity. researchgate.net The selective reduction of a carboxylic acid group to its corresponding alcohol has been demonstrated with NaBH₄ in the presence of methanol (B129727) after activation of the carboxylic acid. researchgate.net

For the synthesis of the aldehyde, the reaction requires milder and more controlled conditions to prevent over-reduction to the alcohol. One common strategy involves the conversion of the carboxylic acid to a derivative that is more easily reduced to the aldehyde level, such as an acyl chloride or an ester, followed by reduction with a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃).

Reactions Involving the Bromophenyl Moiety

The bromophenyl group of this compound is a key site for a variety of chemical transformations that enable the synthesis of more complex molecules. The presence of the bromine atom allows for a range of metal-catalyzed cross-coupling reactions and other functionalizations.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the phenyl ring is amenable to several palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is widely used to form biaryl structures. For instance, the Suzuki coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base has been reported to proceed in moderate to good yields. nih.govresearchgate.net The reaction tolerates a wide range of functional groups on the arylboronic acid. nih.gov Zinc-catalyzed Suzuki-Miyaura reactions have also been explored for coupling benzyl (B1604629) halides with aryl borates. aablocks.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. chemie-brunschwig.ch This reaction is a versatile method for C-C bond formation and tolerates a variety of functional groups, including esters, ethers, and carboxylic acids. chemie-brunschwig.ch Oxidative Heck reactions have also been developed, for example, with unprotected cinnamylamines at ambient temperature under air. rsc.org The choice of phosphine ligand can significantly impact the catalytic activity in Heck reactions. soton.ac.uk

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgnih.gov This method is a reliable way to form aryl-alkyne bonds. Copper-free Sonogashira coupling protocols have also been developed, for example, using a palladium catalyst with a phosphine ligand and a base like DBU. rug.nl The reaction has been applied to modify amino acids and peptides. acs.org

| Coupling Reaction | Typical Catalyst | Coupling Partner | Key Features |

| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂ | Arylboronic acid/ester | Forms biaryl compounds; tolerates various functional groups. nih.govresearchgate.net |

| Heck | Pd(OAc)₂, PdCl₂ | Alkene | Forms substituted alkenes; tolerates many functional groups. chemie-brunschwig.ch |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Terminal alkyne | Forms aryl-alkynes; copper-free versions exist. libretexts.orgnih.govrug.nl |

Nucleophilic Aromatic Substitution Considerations

Direct nucleophilic aromatic substitution (SNA) of the bromine atom in this compound is generally challenging. The phenyl ring is not significantly activated towards nucleophilic attack by the amino and acetic acid groups. For SNAr to occur readily, the aromatic ring typically requires strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. libretexts.org While the bromine atom can be replaced by nucleophiles, these reactions often require harsh conditions or specific catalysts. smolecule.com The accepted mechanism for activated aryl halides involves a two-step addition-elimination process, forming a negatively charged Meisenheimer complex intermediate. libretexts.org

Metal-Catalyzed Functionalization at the Bromine Position

Beyond cross-coupling, the bromine atom can be a handle for other metal-catalyzed functionalizations. Transition-metal-catalyzed reactions can be used to introduce a variety of functional groups at the bromine position. tandfonline.comresearchgate.net For example, palladium-catalyzed carbonylation reactions can be used to introduce a carbonyl group, which can then be further elaborated. ccspublishing.org.cn Copper-catalyzed reactions are also employed for C-N and C-O bond formation. Metal-catalyzed C-H bond functionalization is another powerful strategy for modifying aromatic rings, although this typically targets C-H bonds directly rather than the C-Br bond. nih.gov

Oxidation and Reduction Chemistry of the Compound

The this compound molecule possesses functional groups that can participate in both oxidation and reduction reactions.

Oxidation: The primary amine group can be oxidized under specific conditions. However, a more common oxidation involves the acetic acid side chain. For the related compound 2-amino-2-(4-bromophenyl)acetic acid, oxidation with potassium permanganate (B83412) in sulfuric acid yields 2-oxo-2-(4-bromophenyl)acetic acid.

Reduction: The most synthetically relevant reduction for a precursor to this compound is the reduction of a nitro group. The target compound can be synthesized from (4-Bromo-2-nitrophenyl)acetic acid by reducing the nitro group to an amine. chemimpex.comlabshake.com This transformation is commonly achieved using reducing agents like hydrogen gas with a palladium catalyst, or metals such as iron, tin, or zinc in the presence of an acid. masterorganicchemistry.com For instance, the reduction of a nitro group can be carried out using tin(II) chloride. smolecule.com This reduction is a key step as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

Mechanistic Investigations of Key Organic Transformations

The mechanisms of the key reactions involving this compound and related structures have been the subject of detailed studies.

Cross-Coupling Reactions: The catalytic cycles of Suzuki, Heck, and Sonogashira reactions are well-established. They generally involve three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org For the Sonogashira reaction, a copper co-catalyzed cycle and a copper-free cycle are known to operate. libretexts.org

Nucleophilic Aromatic Substitution: As mentioned, the SNAr mechanism proceeds via an addition-elimination pathway forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org Computational studies have also shed light on concerted SNAr mechanisms where bond formation and breaking occur in a single step, particularly for unactivated aryl halides. researchgate.net

C-H Functionalization: Mechanistic studies in this area often focus on understanding the regioselectivity. For metal-catalyzed C-H functionalization, directing groups are often used to position the metal catalyst near a specific C-H bond. nih.gov Noncovalent interactions, such as hydrogen bonds, can also direct the regioselectivity of these reactions. nih.gov

Amino Acid Transformations: Mechanistic studies of reactions involving non-canonical amino acids, which would include derivatives of the title compound, are crucial for understanding their behavior in biological and synthetic systems. nih.govcolumbia.edu

Derivatization Strategies and Analogue Synthesis Utilizing the 2 Amino 4 Bromophenyl Acetic Acid Scaffold

Synthesis of Substituted Phenylglycine Derivatives

The synthesis of substituted phenylglycine derivatives from (2-amino-4-bromophenyl)acetic acid is a key strategy for exploring structure-activity relationships. The presence of the amino and carboxylic acid groups, along with the reactive bromine atom on the phenyl ring, provides multiple sites for chemical modification.

One common approach involves the N-acylation of the amino group to introduce various substituents. For instance, reaction with acetyl chloride or other acylating agents can yield N-acetylated derivatives. These derivatives can serve as intermediates for further synthetic transformations or be evaluated for their own biological activities.

The carboxylic acid group can be esterified or converted into an amide to generate another set of derivatives. Esterification, typically carried out under acidic conditions with an appropriate alcohol, can modulate the lipophilicity and pharmacokinetic properties of the parent compound. Amidation, on the other hand, allows for the introduction of a wide range of amine-containing fragments, leading to the creation of a library of diverse compounds.

Furthermore, the bromine atom on the phenyl ring is amenable to various cross-coupling reactions, such as the Suzuki or Sonogashira reactions. These reactions enable the introduction of different aryl, heteroaryl, or alkynyl groups at the 4-position of the phenyl ring, significantly expanding the chemical space of the resulting phenylglycine derivatives.

A study on the synthesis of new N-(4-substituted phenyl)glycine derivatives highlighted the potential of utilizing the bifunctionality of related structures to create compounds with anti-inflammatory properties. nih.gov This approach often involves converting an amino group into a glycine (B1666218) derivative to enhance physicochemical and biological characteristics. nih.gov

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Acyl Chloride | N-Acylation | N-Acyl-(2-amino-4-bromophenyl)acetic acid |

| This compound | Alcohol/Acid Catalyst | Esterification | This compound ester |

| This compound | Amine/Coupling Agent | Amidation | (2-Amino-4-bromophenyl)acetamide derivative |

| This compound | Boronic Acid/Palladium Catalyst | Suzuki Coupling | (2-Amino-4-arylphenyl)acetic acid |

Incorporation into Heterocyclic Ring Systems (e.g., Thiazole (B1198619), Benzoxazole (B165842), Oxazolone (B7731731) Derivatives)

The this compound scaffold is a valuable building block for the synthesis of various heterocyclic ring systems. The amino and carboxylic acid functionalities can participate in cyclization reactions to form five- or six-membered rings, while the bromophenyl moiety can be incorporated into larger polycyclic structures.

Thiazole Derivatives: Thiazoles can be synthesized by reacting the amino group of this compound or its derivatives with a reagent containing a thiocarbonyl group, followed by cyclization. For example, reaction with a phenacyl bromide derivative and subsequent cyclization can yield a substituted thiazole ring.

Benzoxazole Derivatives: The synthesis of benzoxazoles can be achieved through the condensation of the amino group with a suitable ortho-aminophenol derivative, followed by oxidative cyclization. Alternatively, intramolecular cyclization of an appropriately substituted precursor derived from this compound can also lead to the formation of a benzoxazole ring. Research has been conducted on the synthesis of benzoxazole derivatives from related starting materials, highlighting the versatility of these synthetic routes. scielo.br

Oxazolone Derivatives: Oxazolones, specifically 2-oxazolones, can be prepared from this compound through a multi-step process. This typically involves the reaction of the amino group with phosgene (B1210022) or a phosgene equivalent to form an isocyanate, which then undergoes intramolecular cyclization. Another approach involves the Erlenmeyer-Plöchl reaction, where an N-acylglycine is condensed with an aldehyde or ketone in the presence of acetic anhydride (B1165640). researchgate.netijpsonline.com The resulting azlactone can be considered an oxazolone derivative.

| Heterocycle | General Synthetic Strategy | Key Reagents |

| Thiazole | Hantzsch thiazole synthesis or related methods | α-Haloketone, Thioamide |

| Benzoxazole | Condensation followed by cyclization | o-Aminophenol, Oxidizing agent |

| Oxazolone | Cyclization of N-acylamino acid derivatives | Acetic anhydride, Aldehyde/Ketone |

Formation of Amino Acid Conjugates and Peptidomimetics

The amino acid nature of this compound makes it an ideal candidate for incorporation into peptide chains or for the design of peptidomimetics. These molecules mimic the structure and function of natural peptides but often exhibit improved stability and pharmacokinetic properties.

Amino Acid Conjugates: this compound can be coupled with other amino acids or peptide fragments using standard peptide coupling techniques. The amino group of this compound can be protected, and the carboxylic acid group can be activated for coupling with the amino group of another amino acid. Alternatively, the carboxylic acid can be protected, and the amino group can be coupled with the activated carboxyl group of another amino acid. This allows for the synthesis of dipeptides, tripeptides, and larger peptide conjugates containing the (2-amino-4-bromophenyl)glycine residue.

Peptidomimetics: Peptidomimetics are compounds that are structurally similar to peptides but contain non-peptidic elements. The this compound scaffold can be used to create peptidomimetics by modifying the peptide backbone or by introducing non-natural side chains. For example, the amide bonds can be replaced with more stable linkages, or the bromine atom can be used as a handle for introducing diverse functionalities that mimic the side chains of natural amino acids. Research into conformationally restricted peptide analogues has shown that incorporating modified amino acids can lead to compounds with specific biological activities. researchgate.net The synthesis of phenylglycine derivatives is of therapeutic relevance as these units are found in many important classes of antibiotics. nsf.gov

| Conjugate/Peptidomimetic Type | Synthetic Approach | Key Features |

| Dipeptide Conjugate | Solid-phase or solution-phase peptide synthesis | Contains a peptide bond between this compound and another amino acid. |

| Backbone Modified Peptidomimetic | Replacement of amide bonds with isosteres | Improved stability towards enzymatic degradation. |

| Side-Chain Modified Peptidomimetic | Functionalization at the bromine position | Introduction of diverse chemical groups to mimic natural amino acid side chains. |

Design and Synthesis of Conformationally Restricted Analogues

Constraining the conformation of a molecule can lead to enhanced biological activity and selectivity by locking it into a bioactive conformation. Several strategies can be employed to design and synthesize conformationally restricted analogues of this compound.

One approach involves introducing cyclic constraints into the molecule. This can be achieved by forming a ring that includes the amino acid backbone and the phenyl ring. For example, an intramolecular cyclization reaction could be used to form a lactam or another cyclic structure.

Another strategy is to introduce bulky substituents onto the phenyl ring or the α-carbon. These bulky groups can restrict the rotation around single bonds, thereby limiting the conformational freedom of the molecule.

Furthermore, the principles of conformational restriction have been applied in the design of various bioactive molecules, including analogues of natural products and enzyme inhibitors. acs.orggoogle.com For instance, the synthesis of conformationally restricted glutamic acid analogues has been reported to yield compounds with potent and selective activity. csic.es The introduction of bridges between different parts of a molecule is a known strategy to reduce conformational mobility. google.com

| Strategy | Method | Expected Outcome |

| Cyclization | Intramolecular reaction to form a lactam or other ring system. | A rigidified scaffold with a well-defined conformation. |

| Introduction of Bulky Groups | Steric hindrance to restrict bond rotation. | Reduced conformational flexibility, potentially locking the molecule in a bioactive shape. |

| Bridging | Creating a covalent bridge between two parts of the molecule. | Significant reduction in conformational mobility. |

Detailed Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Scientific Literature

Computational chemistry provides profound insights into molecular structure, reactivity, and properties. Methodologies frequently applied to compounds of this class, which would be necessary to construct a detailed analysis, include:

Density Functional Theory (DFT) Calculations: This foundational method is used to predict the electronic structure and geometry of molecules.

Geometry Optimization and Conformational Analysis: These calculations determine the most stable three-dimensional shape of the molecule and identify its various possible conformations.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis: NBO analysis helps in understanding charge distribution and bonding interactions within the molecule. MEP maps are used to visualize the electrostatic potential on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic properties. The energy gap between them is a key indicator of molecular stability.

Vibrational Frequency Analysis: This analysis predicts the infrared and Raman spectra of a molecule, which can be correlated with experimental spectroscopic data to confirm its structure.

Prediction of Nonlinear Optical (NLO) Properties: Computational methods can calculate properties like polarizability and hyperpolarizability to assess a molecule's potential for use in optical materials.

Simulations of Reaction Mechanisms: Theoretical models can be used to map out the energy profiles of chemical reactions, identifying transition states and intermediates to elucidate reaction pathways.

While detailed studies covering these aspects have been published for related aromatic amino acids and bromo-substituted phenyl derivatives, the specific data and in-depth findings for this compound are absent from the reviewed literature. The generation of scientifically accurate data tables and detailed research findings for the requested computational analyses is therefore not possible without original, unpublished research.

Detailed Computational and Theoretical Analysis of this compound Remains an Area for Future Investigation

While computational studies, including Hirshfeld surface analysis, are powerful tools for understanding the intricate network of non-covalent interactions that govern the crystal packing and solid-state properties of molecular compounds, such specific analyses for this compound have not been extensively reported in publicly accessible research.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto a unique molecular surface, providing insights into close contacts between neighboring molecules. This analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular interactions, such as hydrogen bonds and van der Waals forces.

These analyses in analogous compounds highlight the significant role of hydrogen bonding and other weak interactions in the formation of their crystal lattices. However, without a specific crystallographic and computational study on this compound, a similar detailed quantitative analysis of its supramolecular interactions remains speculative. Such an investigation would be a valuable contribution to the field, offering a deeper understanding of the solid-state behavior of this particular amino acid derivative.

Future Perspectives and Emerging Research Avenues for 2 Amino 4 Bromophenyl Acetic Acid

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability is driving a paradigm shift in synthetic chemistry. For (2-Amino-4-bromophenyl)acetic acid, future research will likely prioritize the development of greener and more efficient synthetic methodologies to replace traditional, often multi-step and atom-uneconomical, processes.

Key areas of development include:

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral amino acids is a well-established green technology. Future research could focus on identifying or engineering aminotransferases or ammonia (B1221849) lyases that can directly introduce the amino group onto a suitable bromophenyl precursor in an enantioselective manner. This would provide a direct, environmentally benign route to enantiopure this compound, which is highly valuable in pharmaceutical synthesis.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes in terms of safety, efficiency, and scalability. The development of a continuous flow synthesis for this compound could involve the telescoping of multiple reaction steps, minimizing manual handling of hazardous intermediates and reducing solvent waste.

Use of Greener Solvents: Research into replacing traditional volatile organic solvents with more sustainable alternatives like water, supercritical fluids, or bio-based solvents will be crucial. The development of synthetic routes that are efficient in these green solvents will significantly reduce the environmental footprint of this compound production.

| Green Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, process optimization. |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability. | Reactor design, telescoping of reaction steps. |

| Green Solvents | Reduced environmental impact, improved process safety. | Solubility studies, reaction optimization in alternative media. |

Exploration of Novel Catalytic Transformations

The presence of both an amino group and a bromine atom on the aromatic ring of this compound makes it an ideal substrate for a wide range of catalytic transformations. Future research is expected to leverage these functionalities to construct complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is a versatile handle for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives. For instance, Sonogashira coupling with terminal alkynes could lead to the synthesis of novel heterocyclic systems.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring represents a highly atom-economical approach to creating new bonds. Research into transition-metal-catalyzed C-H activation of this compound could unlock novel pathways for its derivatization, bypassing the need for pre-functionalized starting materials.

Tandem Catalysis: The development of tandem or cascade catalytic processes, where multiple transformations occur in a single pot, is a major goal of modern synthetic chemistry. A potential future direction could involve a one-pot reaction where the bromine atom undergoes a cross-coupling reaction, followed by an intramolecular cyclization involving the amino and carboxylic acid groups to form complex polycyclic structures.

Advanced Spectroscopic Characterization with Hyphenated Techniques

As the synthetic applications of this compound and its derivatives expand, the need for sophisticated analytical techniques for their characterization will grow. Hyphenated spectroscopic methods, which combine the separation power of chromatography with the structural elucidation capabilities of spectroscopy, will be indispensable.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique will be crucial for the analysis of complex reaction mixtures, allowing for the identification of intermediates, byproducts, and final products. The fragmentation patterns observed in tandem mass spectrometry can provide detailed structural information, aiding in reaction monitoring and optimization.

HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): For the unambiguous structural determination of novel derivatives, online HPLC-NMR can be a powerful tool. It allows for the acquisition of high-resolution NMR spectra of individual components of a mixture as they are separated by HPLC, which is particularly useful for the characterization of unstable or minor products.

Chiral Chromatography with Advanced Detectors: Given the importance of stereochemistry in many applications, the development of advanced chiral chromatography methods will be essential for the separation and analysis of enantiomers of this compound and its derivatives. The coupling of chiral columns with detectors like circular dichroism (CD) can provide real-time information on the enantiomeric purity of the separated compounds.

| Hyphenated Technique | Application | Information Gained |

| LC-MS/MS | Reaction monitoring, impurity profiling. | Molecular weight, fragmentation patterns, structural information. |

| HPLC-NMR | Structural elucidation of complex mixtures. | Unambiguous structure of individual components. |

| Chiral HPLC-CD | Enantiomeric separation and analysis. | Enantiomeric ratio, absolute configuration (with standards). |

Deepening Computational Understanding of Reactivity and Interactions

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For this compound, computational studies can offer valuable insights that can guide synthetic efforts and the design of new applications.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic properties of this compound, such as its molecular orbital energies, charge distribution, and aromaticity. This information can help in predicting its reactivity in various chemical transformations and in understanding the mechanisms of catalytic reactions.

Reaction Mechanism Elucidation: Computational modeling can be employed to map out the potential energy surfaces of reactions involving this compound. This can help in identifying transition states, intermediates, and the most favorable reaction pathways, thus aiding in the optimization of reaction conditions.

Prediction of Molecular Interactions: For potential applications in materials science or medicinal chemistry, computational docking and molecular dynamics simulations can be used to predict how derivatives of this compound might interact with biological targets or other molecules. This can accelerate the discovery of new functional materials and therapeutic agents.

Expanding Synthetic Utility in Untapped Chemical Spaces

While this compound is a valuable building block, its full synthetic potential remains to be explored. Future research will likely focus on using this compound as a starting material for the synthesis of novel and complex molecular scaffolds that are currently not easily accessible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.